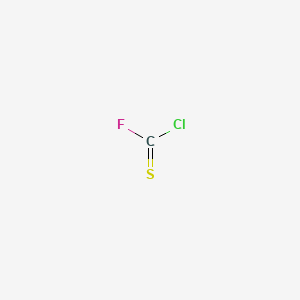
Carbonothioic chloride fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioic chloride fluoride is a chemical compound with the molecular formula CClFS. It consists of one carbon atom, one sulfur atom, one chlorine atom, and one fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic chloride fluoride typically involves the reaction of carbon disulfide (CS2) with chlorine (Cl2) and fluorine (F2) gases under controlled conditions. The reaction is carried out in a sealed reactor at elevated temperatures to ensure complete conversion of the reactants to the desired product. The general reaction can be represented as follows:
CS2+Cl2+F2→CClFS+S2F2
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain optimal reaction conditions and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioic chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Reduction reactions can convert this compound to carbonothioic fluoride (CF2S).
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Carbonothioic fluoride (CF2S).
Substitution: Various halogenated derivatives depending on the substituent used
Applications De Recherche Scientifique
Carbonothioic chloride fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of carbonothioic chloride fluoride involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of highly electronegative fluorine and chlorine atoms, which enhance the compound’s electrophilic nature .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonothioic fluoride (CF2S): Similar in structure but lacks the chlorine atom.
Carbonothioic chloride (CClS): Similar in structure but lacks the fluorine atom.
Carbonyl fluoride (COF2): Contains a carbonyl group instead of a thiocarbonyl group.
Uniqueness
Carbonothioic chloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
1495-18-7 |
|---|---|
Formule moléculaire |
CClFS |
Poids moléculaire |
98.53 g/mol |
Nom IUPAC |
chloromethanethioyl fluoride |
InChI |
InChI=1S/CClFS/c2-1(3)4 |
Clé InChI |
FBFTTXYJHNXDDZ-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
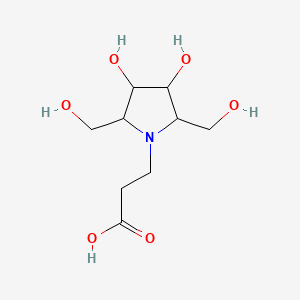

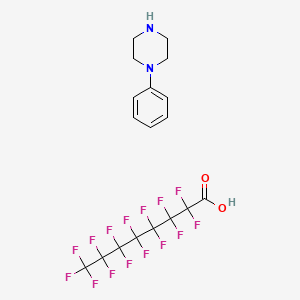

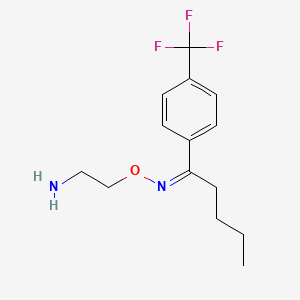

![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)
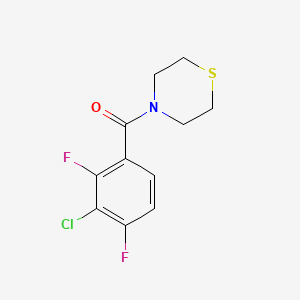
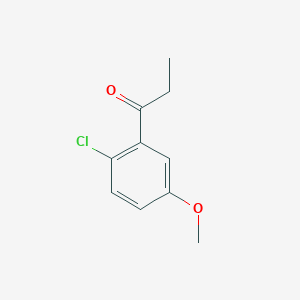
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
